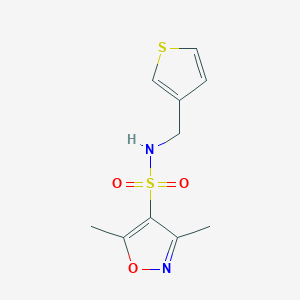

3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

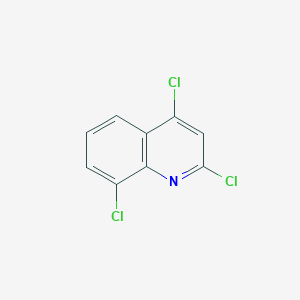

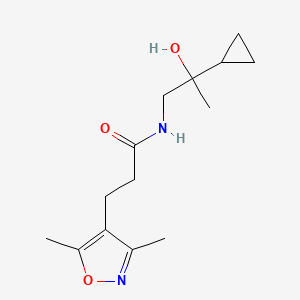

Molecular Structure Analysis

The molecular structure of “3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide” consists of a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure includes one oxygen atom and one nitrogen atom at adjacent positions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazoles, including “this compound”, often involve 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides . This reaction can be performed under solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst .

Applications De Recherche Scientifique

Tautomeric Behavior and Molecular Conformation Studies

Sulfonamide derivatives, including those related to 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide, have been extensively studied for their tautomeric behavior and molecular conformation, which are essential for understanding their pharmaceutical and biological activities. These studies employ advanced spectroscopic methods to elucidate the structural dynamics crucial for their function (Erturk et al., 2016).

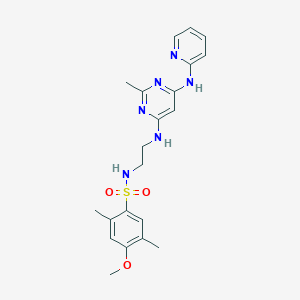

Development of Endothelin Receptor Antagonists

Research has led to the discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist, showcasing the potential of sulfonamide derivatives in developing cardiovascular therapeutics (Murugesan et al., 2003).

Structural Optimization for Metabolic Stability

Further studies have focused on optimizing the structure of sulfonamide derivatives to enhance metabolic stability, leading to the development of compounds with improved pharmacokinetic properties. This optimization process is vital for creating more effective and safer therapeutic agents (Humphreys et al., 2003).

Chemotherapeutic Properties

The chemotherapeutic properties of related sulfonamide compounds, such as 3,4-dimethyl-5-sulfanilamido-isoxazole, have been explored for their effectiveness against pathogenic microorganisms, highlighting the broad therapeutic potential of these compounds in treating infections (Schnitzer & Foster, 1946).

Synthesis and Bioactivities of Derivatives

Research into synthesizing and evaluating the bioactivities of pyrazoline benzensulfonamides, incorporating sulfonamide pharmacophores, has revealed potent inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, with low cytotoxicity. Such studies underscore the multifaceted applications of sulfonamide derivatives in designing new compounds for various bioactivities (Ozmen Ozgun et al., 2019).

Mécanisme D'action

Target of Action

Isoxazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their chemical diversity .

Mode of Action

Isoxazole derivatives are known to exhibit diverse biological activities, which suggests that they may interact with their targets in various ways .

Biochemical Pathways

Isoxazole derivatives are known to be involved in a wide range of biological processes, indicating that they may influence numerous biochemical pathways .

Propriétés

IUPAC Name |

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S2/c1-7-10(8(2)15-12-7)17(13,14)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMAEGZYDDOTNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758561.png)

![methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2758562.png)

![Tert-butyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2758563.png)

![6-acetyl-2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758564.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758565.png)

![1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one](/img/structure/B2758566.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2758568.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2758572.png)

![benzyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2758576.png)